N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a useful research compound. Its molecular formula is C21H14F4N2O2 and its molecular weight is 402.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage, characterized by the presence of a fluorophenoxy group and a trifluoromethyl substituent. Its molecular formula is C18H15F4N2O, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide, including the target compound, exhibit significant antimicrobial properties. In studies, these compounds demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 125 µM to 250 µM against M. tuberculosis , suggesting moderate to high potency compared to traditional antibiotics like isoniazid .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. Specifically, it was tested for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, indicating potential as a therapeutic agent for Alzheimer's disease .
Enzyme | IC50 (µM) | Comparison |
---|---|---|
Acetylcholinesterase (AChE) | 27.04 - 106.75 | Comparable to rivastigmine (38.4 µM) |
Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | Less potent than AChE inhibitors |
Cytotoxicity
Cytotoxicity assays revealed that the compound exhibits low cytostatic activity against various eukaryotic cell lines at concentrations up to 100 µM, suggesting a selective action that may limit off-target effects in therapeutic applications .
The proposed mechanism of action involves the interaction of this compound with DNA and various enzymes. The compound is believed to intercalate into DNA strands, disrupting replication processes and leading to apoptosis in cancer cells . Additionally, its ability to inhibit cholinesterases suggests a role in modulating neurotransmitter levels, which is critical in neurodegenerative conditions.
Case Studies
Several studies have focused on the biological activity of hydrazone derivatives similar to the target compound:
- Antimicrobial Efficacy : A study evaluated multiple hydrazone derivatives for their antibacterial properties against M. tuberculosis , revealing that certain substitutions enhance activity significantly compared to the parent compound .
- Neuroprotective Potential : Research on enzyme inhibition highlighted that specific structural modifications improved selectivity and potency against AChE, making these derivatives promising candidates for further development as cognitive enhancers .
特性
IUPAC Name |
N-[(E)-[2-(4-fluorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGZBZMSQMGLPC-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。